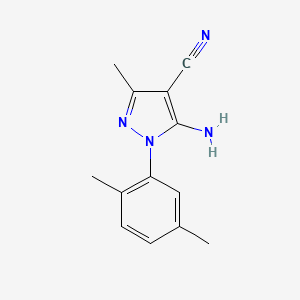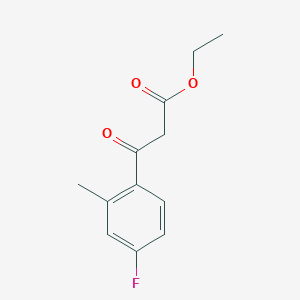
3-amino-N-cyclopropyl-5-fluorobenzamide
Übersicht
Beschreibung
Molecular Structure Analysis
ACFB has the molecular formula C11H12FN2O. This indicates that it contains 11 carbon atoms, 12 hydrogen atoms, 1 fluorine atom, 2 nitrogen atoms, and 1 oxygen atom.Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
3-amino-N-cyclopropyl-5-fluorobenzamide and related compounds have been explored for their potential in treating bacterial infections. A study by Sánchez et al. (1992) synthesized a series of quinolone prodrugs, including variations of 3-amino-N-cyclopropyl-5-fluorobenzamide, and evaluated their antibacterial activity. These prodrugs were found to be less active in vitro but exhibited equal or increased efficacy in vivo compared to their parent compounds. They demonstrated improved solubility and rapid cleavage in serum to yield active quinolones, suggesting potential as antibacterial agents [Sánchez et al., 1992].
Radiopharmaceutical Potential
Another aspect of research involving derivatives of 3-amino-N-cyclopropyl-5-fluorobenzamide is their potential in radiopharmaceutical applications. Shiue et al. (1997) synthesized fluoro-substituted benzamides, showing their high affinity to σ receptors. One compound, N-(N-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamide, demonstrated promising potential as a radioligand for PET imaging of σ receptors in humans. This highlights the compound's potential utility in medical imaging and diagnostics [Shiue et al., 1997].
Insecticidal Applications
Luo et al. (2020) explored the insecticidal properties of meta-diamide compounds containing the cyclopropyl group, which is a structural feature of 3-amino-N-cyclopropyl-5-fluorobenzamide. Some of these compounds showed promising insecticidal activities against certain pests, suggesting potential applications in agriculture and pest management [Luo et al., 2020].
Fluorescent Properties for Imaging
Research into the fluorescent properties of certain derivatives of 3-amino-N-cyclopropyl-5-fluorobenzamide has also been conducted. Lu et al. (2022) developed a formal [4+2] cycloaddition reaction of N-fluorobenzamides, leading to the formation of fluorescent naphthalic anhydrides. These compounds, including derivatives of 3-amino-N-cyclopropyl-5-fluorobenzamide, could have applications in fluorescent imaging and related fields [Lu et al., 2022].
Safety And Hazards
The safety data sheet for a related compound, 3-Fluorobenzamide, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . Similar precautions may be necessary for ACFB, but specific safety data for ACFB is not provided in the search results.
Eigenschaften
IUPAC Name |
3-amino-N-cyclopropyl-5-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O/c11-7-3-6(4-8(12)5-7)10(14)13-9-1-2-9/h3-5,9H,1-2,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLDQEIGASXUCFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC(=CC(=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-cyclopropyl-5-fluorobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



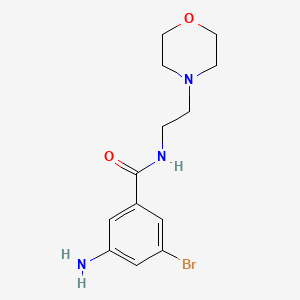
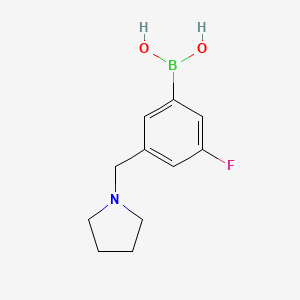



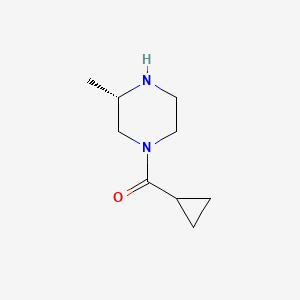


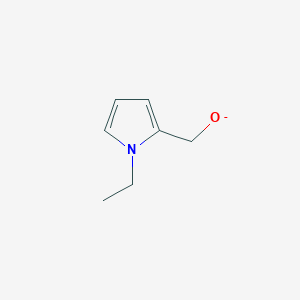

![[(4-Bromo-3-fluorophenyl)methyl][(3-methylphenyl)methyl]amine](/img/structure/B1405919.png)

